molecular formula C13H18ClNO3 B1424655 Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride CAS No. 1219977-30-6

Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride

Cat. No. B1424655
CAS RN: 1219977-30-6
M. Wt: 271.74 g/mol
InChI Key: LBHVDQRVPKDNPM-UHFFFAOYSA-N
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Description

Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride, also known as MPBH, is an organic compound commonly used in laboratory experiments. It is an ester of 2-hydroxybenzoic acid and is a derivative of pyrrolidine. It is a colorless solid with a melting point of 183-185°C that is soluble in water, ethanol, and other polar solvents. It is a versatile compound with numerous applications in both scientific research and laboratory experiments.

Scientific Research Applications

Photophysical Properties in Derivatives

Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride derivatives, specifically those modified with S, N, and Se (like methyl salicylate derivatives), have been synthesized and their photophysical properties examined. These derivatives show diverse absorption spectra and characteristic emission features, which could be significant for understanding and utilizing their photophysical behaviors (Yoon et al., 2019).

Application in Electrochromic Devices

A pyrrole derivative associated with Methyl Red has been synthesized and studied for its electrochromic properties. This research demonstrates the potential application of this compound derivatives in devices such as pH sensors, owing to their color-changing properties under different conditions (Almeida et al., 2017).

Role in Novel Heterocyclic Systems

The compound has been utilized in the synthesis of novel heterocyclic systems, showcasing its versatility in creating complex chemical structures (Yahodkina-Yakovenko et al., 2018).

Antibacterial Activity of Derivatives

Derivatives of this compound have shown significant antibacterial activity against both gram-negative and gram-positive bacteria. This finding highlights its potential application in developing new antibacterial agents (Eldeab, 2019).

Application in Organic Synthesis

The compound has been involved in various organic synthesis processes, indicating its usefulness in the preparation of complex organic compounds. This includes its role in synthesizing intermediates for herbicides and pharmaceuticals (Yuan-xiang, 2008).

Mechanism of Action

The compound also contains a pyrrolidine moiety , which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. Pyrrolidines are found in many natural and synthetic compounds with biological activity. They can act as ligands for various biological targets, and their properties can be modified by changing the substituents on the nitrogen atom or the carbon atoms of the ring.

Biochemical Analysis

Biochemical Properties

Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cholinergic receptors, modulating neurotransmitter activity . Additionally, it may affect the activity of enzymes involved in metabolic pathways, such as acetylcholinesterase, by inhibiting or activating their function .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance dopamine levels in neuronal cells, thereby affecting neurotransmission and cognitive functions . Furthermore, it may alter gene expression patterns, leading to changes in protein synthesis and cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific receptors and enzymes, modulating their activity and function. For instance, it has been found to interact with cholinergic receptors, enhancing acetylcholine signaling . Additionally, it may inhibit or activate enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase, thereby influencing neurotransmitter levels and synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including alterations in neurotransmitter levels and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance cognitive functions and neurotransmitter activity without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as motor activity depression and hypotensive effects . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain tissues can impact its efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall efficacy .

properties

IUPAC Name

methyl 2-(pyrrolidin-3-yloxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-5-3-2-4-10(12)9-17-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHVDQRVPKDNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219977-30-6
Record name Benzoic acid, 2-[(3-pyrrolidinyloxy)methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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